molecular formula C20H22N6O B11032500 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11032500
M. Wt: 362.4 g/mol
InChI Key: CAEQVIGLPQWWJI-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Name: 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

    Molecular Formula: CHNO

    Structure: !Compound Structure)

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One approach involves the condensation of a 3,4-dihydroisoquinoline derivative with a 4-methoxyphenyl hydrazine, followed by cyclization to form the triazine ring. The reaction conditions and reagents vary depending on the specific route chosen.

Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. Unfortunately, specific details on large-scale synthesis are scarce in the literature.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: Substitution reactions can occur at the triazine ring or the phenyl group.

    Reduction: Reduction of the triazine ring or other functional groups is possible.

Common Reagents::

    Hydrazine derivatives: Used for cyclization.

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

Major Products:: The major products depend on the specific reaction conditions. Isolated intermediates or derivatives may include modified triazines or substituted isoquinolines.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Researchers explore its versatile reactivity for designing novel compounds.

    Medicinal Chemistry: Investigated as potential drug candidates due to its unique structure.

Biology and Medicine::

    Anticancer Properties: Some derivatives exhibit promising anticancer activity.

    Neuroprotective Effects: Studied for potential neuroprotective properties.

Industry::

    Dye Synthesis: Triazine derivatives find applications in dye production.

    Materials Science: Used in the development of functional materials.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its precise effects.

Comparison with Similar Compounds

While this compound is relatively rare, similar structures include:

    1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl:

    1-(3-((6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole:

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H22N6O/c1-27-17-8-6-16(7-9-17)22-20-24-18(23-19(21)25-20)13-26-11-10-14-4-2-3-5-15(14)12-26/h2-9H,10-13H2,1H3,(H3,21,22,23,24,25)

InChI Key

CAEQVIGLPQWWJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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